molecular formula C6H8N2O6S2 B057047 2,5-Diaminobenzene-1,3-disulfonic acid CAS No. 6409-48-9

2,5-Diaminobenzene-1,3-disulfonic acid

Cat. No. B057047
CAS RN: 6409-48-9
M. Wt: 268.3 g/mol
InChI Key: QGNJPFLIBOTDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diaminobenzene-1,3-disulfonic acid is an organic compound used as a reagent in the synthesis of asymmetric dianilides as intermediates for triphenodioxazine reactive dyes . It’s also known as a dye precursor .


Molecular Structure Analysis

The molecular structure of 2,5-Diaminobenzene-1,3-disulfonic acid is characterized by the presence of two amino groups (-NH2) and a disulfonic acid group (-SO3H) attached to a benzene ring . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography, but such data is not available in the current resources.

Mechanism of Action

Target of Action

The primary targets of 2,5-Diaminobenzene-1,3-disulfonic acid (DABDA) are lanthanide elements . Lanthanide elements are a group of elements that are widely used in various fields. Their separation is crucial for technical applications .

Mode of Action

DABDA interacts with its targets by adsorption. The compound has been used in the synthesis of nanoporous sulfonic covalent organic frameworks (iCOFs), which are used for the highly selective adsorption separation of lanthanide elements . The adsorption capacity of the iCOFs is highly sensitive to the ionic radius . This means that the greater the size difference between the ions, the higher the separation selectivity .

Biochemical Pathways

The separation mechanism of lanthanide elements by DABDA iCOFs may be related to the sulfonic groups in the ordered channels of the COFs . This suggests that DABDA affects the biochemical pathways involved in the adsorption and separation of lanthanide elements.

Result of Action

The result of DABDA’s action is the effective adsorption and separation of lanthanide elements . This is particularly true for early lanthanide elements (La 3+, Ce 3+, Pr 3+, Nd 3+, Sm 3+, Eu 3+, and Gd 3+) and late lanthanide elements (Tb 3+, Dy 3+, Ho 3+, Er 3+, Tm 3+, and Lu 3+) .

Action Environment

The action of DABDA is influenced by environmental factors such as temperature and pH. The iCOFs were synthesized under mild conditions , suggesting that the action of DABDA is sensitive to these conditions.

properties

IUPAC Name

2,5-diaminobenzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJPFLIBOTDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570455
Record name 2,5-Diaminobenzene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminobenzene-1,3-disulfonic acid

CAS RN

6409-48-9
Record name 2,5-Diaminobenzene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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